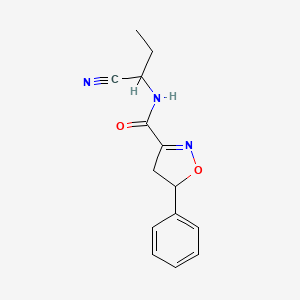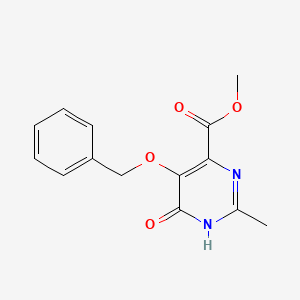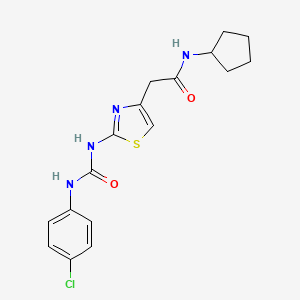
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide, also known as PD-0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in various types of cancers.
作用機序
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide inhibits CDK4 and CDK6 by binding to the ATP-binding site of these kinases, which prevents the phosphorylation of the retinoblastoma protein (Rb). Rb is a tumor suppressor protein that regulates the G1-to-S phase transition of the cell cycle. When Rb is phosphorylated by CDK4 and CDK6, it releases the transcription factor E2F, which promotes the expression of genes required for DNA replication and cell cycle progression. By inhibiting CDK4 and CDK6, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide prevents the phosphorylation of Rb, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to have potent antitumor activity in preclinical studies. In breast cancer cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to induce G1 cell cycle arrest, leading to decreased cell proliferation and increased apoptosis. N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has also been shown to sensitize breast cancer cells to chemotherapy and radiation therapy. In glioblastoma cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit cell proliferation and induce apoptosis. In lung cancer cell lines, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit cell proliferation and sensitize cells to chemotherapy.
実験室実験の利点と制限
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has several advantages for lab experiments, including its potent antitumor activity and ability to sensitize cancer cells to chemotherapy and radiation therapy. However, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has some limitations, including its potential toxicity and the development of resistance in some cancer cell lines.
将来の方向性
There are several future directions for the research and development of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. One direction is to investigate the potential of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with other targeted therapies, such as PI3K inhibitors or HER2 inhibitors, for the treatment of breast cancer. Another direction is to investigate the potential of N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide in combination with immunotherapy for the treatment of various types of cancers. Additionally, further studies are needed to understand the mechanisms of resistance to N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide and to develop strategies to overcome this resistance. Finally, the development of more potent and selective CDK4/6 inhibitors may lead to improved therapeutic outcomes for cancer patients.
合成法
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can be synthesized through several methods, including the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid to produce N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide. Another method involves the reaction of 4-fluoroaniline with 2,3-butanedione monoxime to form 4-fluoro-2,3-dioxo-1-phenylpyrrolidine, which is then reacted with 5,6-dimethylpyrimidine-4-carboxylic acid chloride to produce N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide.
科学的研究の応用
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various types of cancers, including breast cancer, lung cancer, and glioblastoma. N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide has been shown to inhibit CDK4 and CDK6, which are critical regulators of the cell cycle. By inhibiting CDK4 and CDK6, N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide can prevent the progression of the cell cycle, leading to cell cycle arrest and apoptosis.
特性
IUPAC Name |
N-(4-fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-8-9(2)15-7-16-12(8)13(18)17-11-5-3-10(14)4-6-11/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJEYDZTQISSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Fluorophenyl)-5,6-dimethylpyrimidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-N-benzyl-2-cyano-3-[5-(2,3-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2620675.png)
![N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2620676.png)
![4-Prop-2-enoyl-1,2,3,3a-tetrahydropyrrolo[2,1-b]quinazolin-9-one](/img/structure/B2620678.png)
![Methyl spiro[3,4-dihydro-1,4-benzoxazine-2,1'-cyclopropane]-8-carboxylate](/img/structure/B2620680.png)
![Benzo[b]thiophene-5-carboxylic acid, 3-formyl-, methyl ester](/img/structure/B2620681.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2620683.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2620684.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2620687.png)
![9-(3,5-dimethylphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2620688.png)


![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2620695.png)
